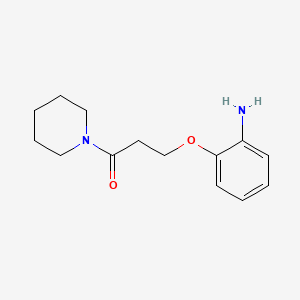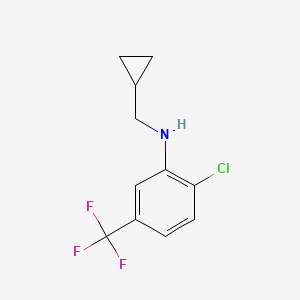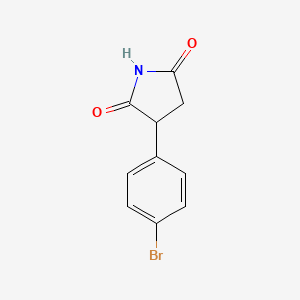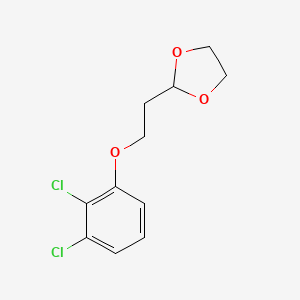
(3-Bromophenyl)(cyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(cyclohexyl)methanol: is a chemical compound with the molecular formula C₁₃H₁₇BrO It consists of a bromophenyl group attached to a cyclohexyl ring, with a hydroxyl group (-OH) attached to the methylene carbon
Synthetic Routes and Reaction Conditions:
Bromination of Phenylcyclohexanol: One common synthetic route involves the bromination of phenylcyclohexanol using bromine (Br₂) in the presence of a suitable catalyst, such as iron (III) bromide (FeBr₃).
Reduction of Bromophenyl Ketone: Another method involves the reduction of a bromophenyl ketone using reducing agents like lithium aluminum hydride (LiAlH₄) to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
(3-Bromophenyl)(cyclohexyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol or phenylmethanol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic conditions.
Reduction: NaBH₄, LiAlH₄, methanol.
Substitution: NaOH, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Bromophenylcyclohexanone, 3-Bromophenylcyclohexanoic acid.
Reduction: Cyclohexylmethanol, Phenylmethanol.
Substitution: 3-Iodophenyl(cyclohexyl)methanol, 3-Chlorophenyl(cyclohexyl)methanol.
Applications De Recherche Scientifique
(3-Bromophenyl)(cyclohexyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (3-Bromophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
(3-Bromophenyl)(cyclohexyl)methanol: can be compared with other similar compounds, such as:
3-Chlorophenyl(cyclohexyl)methanol: Similar structure but with a chlorine atom instead of bromine.
3-Iodophenyl(cyclohexyl)methanol: Similar structure but with an iodine atom instead of bromine.
Phenylcyclohexanol: Lacks the bromine atom.
Uniqueness: The presence of the bromine atom in This compound imparts unique chemical and physical properties compared to its chloro- and iodo- analogs, making it particularly useful in certain applications.
Propriétés
IUPAC Name |
(3-bromophenyl)-cyclohexylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJAYOUEMHOFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)
![Cyclopentyl [4-(trifluoromethyl)phenyl]methanol](/img/structure/B7847274.png)

![2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B7847281.png)






![2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847330.png)

![3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7847358.png)

